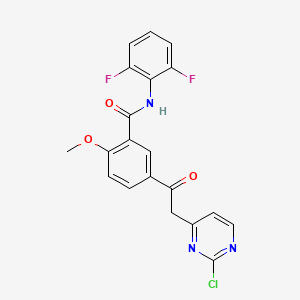

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Descripción

5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxy-substituted aromatic core, a 2,6-difluorophenyl amide group, and a 2-(2-chloropyrimidin-4-yl)acetyl side chain. The compound’s structure integrates halogenated pyrimidine and benzamide motifs, which are common in pharmaceuticals targeting kinase inhibition or epigenetic regulation. Its molecular formula is C₂₁H₁₅ClF₂N₃O₃, with a molecular weight of 445.82 g/mol. The 2-chloropyrimidine moiety likely contributes to binding interactions with biological targets, while the difluorophenyl group enhances metabolic stability and lipophilicity .

Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-(2-chloropyrimidin-4-yl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF2N3O3/c1-29-17-6-5-11(16(27)10-12-7-8-24-20(21)25-12)9-13(17)19(28)26-18-14(22)3-2-4-15(18)23/h2-9H,10H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCKZFLVRVIHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC2=NC(=NC=C2)Cl)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601137008 | |

| Record name | 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089278-52-3 | |

| Record name | 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089278-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials often include 2-chloropyrimidine, which undergoes acetylation to introduce the acetyl group. This intermediate is then reacted with 2,6-difluoroaniline to form the benzamide linkage. The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of 5-(2-(2-hydroxypyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

Reduction: Formation of 5-(2-(2-chloropyrimidin-4-yl)ethanol)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

Substitution: Formation of 5-(2-(2-aminopyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide.

Aplicaciones Científicas De Investigación

The compound 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C18H17ClF2N2O3

- Molecular Weight : 368.79 g/mol

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Specifically, it is noted for:

- Anti-cancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Antimicrobial Properties : Research has shown that similar compounds exhibit antimicrobial effects, suggesting potential applications in treating bacterial infections .

Drug Development

The unique structure of this compound makes it a candidate for further development into pharmaceuticals. It can serve as a lead compound for:

- Designing New Antineoplastic Agents : The chloropyrimidine moiety is known for enhancing bioactivity against cancer cells, making derivatives of this compound valuable in drug design .

- Modulators of Biological Pathways : Its ability to interact with specific proteins suggests it could be developed into a drug that modulates immune responses or inflammatory pathways .

Biochemical Research

The compound's interactions with enzymes and receptors are of interest in biochemical research:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its mechanism of action and potential therapeutic uses .

- Receptor Binding Studies : Understanding how the compound binds to various receptors can help elucidate its pharmacodynamics and pharmacokinetics.

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on several cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, leading to apoptosis in cancer cells. This study highlights the potential of the compound as a basis for developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain concentrations effectively inhibited bacterial growth, suggesting its utility as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (12a)

- Molecular Formula : C₂₃H₁₈ClF₃N₄O₂S₂

- Key Features : Replaces the acetyl group with a thiazole ring and incorporates a sulfonamide linker.

- Activity : Exhibits dual BRAF/HDAC inhibitory activity due to the thiazole-pyrimidine core and sulfonamide group .

- Physicochemical Properties : Higher molecular weight (555.04 g/mol) and reduced solubility compared to the target compound due to the bulky tert-butyl group and sulfonamide .

5-(3-(2-Chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide)

- Molecular Formula : C₁₂H₁₀F₃N₅O₃S

- Key Features : Triazolopyrimidine sulfonamide core instead of benzamide.

- Activity : Herbicidal action via acetolactate synthase inhibition, distinct from the target compound’s presumed pharmaceutical applications .

- Stability : Higher hydrolytic stability due to the sulfonamide group compared to the acetyl linkage in the target compound .

Physicochemical and Pharmacokinetic Comparison

Notes:

- The target compound’s acetyl linker provides moderate solubility, while sulfonamide-containing analogues (e.g., 12a, Florasulam) exhibit lower solubility due to increased hydrophobicity .

- GSK1904529A, a structurally complex IGF-1R inhibitor, demonstrates higher solubility in DMSO but poorer bioavailability due to its large molecular weight .

Actividad Biológica

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of various biological pathways. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-chloropyrimidine derivatives with acetic anhydride followed by coupling with difluorophenyl and methoxybenzamide moieties. The detailed synthetic pathway is crucial for understanding its pharmacological properties.

Biological Activity

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of chloropyrimidine can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells, with some compounds achieving over 70% inhibition compared to control treatments like cisplatin .

Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress in cancer cells. This is characterized by increased levels of reactive oxygen species (ROS), leading to apoptosis. For example, a related study demonstrated that certain benzimidazole derivatives increased superoxide dismutase activity while decreasing catalase activity, suggesting a shift towards a pro-apoptotic environment .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory enzymes such as lipoxygenase, which plays a significant role in inflammatory processes. The inhibition of these enzymes could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.